molecular formula C4H8N2OS B1273527 5-Hydroxy-1,3-diazinane-2-thione CAS No. 55107-70-5

5-Hydroxy-1,3-diazinane-2-thione

Cat. No.: B1273527
CAS No.: 55107-70-5
M. Wt: 132.19 g/mol
InChI Key: GBUALRXLRRQXGH-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-diazinane-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both hydroxyl and thione functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,3-diazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a β-chlorovinyl aldehyde with carbon disulfide and a primary amine . This multicomponent reaction facilitates the formation of the desired heterocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions can enhance yield and purity. For instance, the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of tetrabutylammonium bromide as a phase transfer catalyst has been reported .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1,3-diazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thione group can be reduced to form thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted thione derivatives.

Scientific Research Applications

5-Hydroxy-1,3-diazinane-2-thione has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-1,3-diazinane-2-thione is unique due to the presence of both hydroxyl and thione functional groups, which contribute to its distinct chemical properties and reactivity

Properties

IUPAC Name

5-hydroxy-1,3-diazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUALRXLRRQXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=S)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393785
Record name 5-Hydroxytetrahydropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55107-70-5
Record name NSC521574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC511368
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxytetrahydropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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